Diethyl (2-ethylbutyl)-malonate
Description
Diethyl (2-ethylbutyl)-malonate is a substituted malonic acid ester featuring a branched 2-ethylbutyl group at the central carbon of the malonate backbone. Its molecular structure (C₆H₅(COOEt)₂, where the central carbon is substituted with a 2-ethylbutyl group) confers unique steric and electronic properties compared to simpler malonate esters like diethyl malonate (DEM). The compound is synthesized via alkylation of diethyl malonate with 2-ethylbutyl halides under basic conditions, a method analogous to the alkylation of nitroaryl malonates described in and .
This ester is primarily used as an intermediate in organic synthesis, particularly in the malonic ester synthesis—a classical method for constructing carboxylic acids and heterocycles. The bulky 2-ethylbutyl substituent may influence reactivity in nucleophilic substitutions or decarboxylations, offering control over regioselectivity in complex syntheses .
Properties
Molecular Formula |
C13H24O4 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
diethyl 2-(2-ethylbutyl)propanedioate |
InChI |
InChI=1S/C13H24O4/c1-5-10(6-2)9-11(12(14)16-7-3)13(15)17-8-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
ZUBFQMSEODIUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Diethyl (2-ethylbutyl)-malonate is an ester derived from malonic acid. It possesses two ethyl groups and a 2-ethylbutyl substituent, contributing to its unique reactivity profile. The compound is characterized by its ability to undergo various chemical transformations due to the presence of active methylene groups.
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. Its structure allows for multiple substitution reactions, making it a valuable reagent in the preparation of complex molecules.
Key Reactions:
- Alkylation: The active methylene group can form carbanions, which readily participate in alkylation reactions with various electrophiles.
- Acylation: It can also undergo acylation to produce β-ketoesters, which are important in the synthesis of pharmaceuticals and agrochemicals.
- Cyclization Reactions: The compound can facilitate cyclization when reacted with multifunctional compounds, leading to the formation of cyclic structures.
Pharmaceutical Applications
This compound is integral in synthesizing pharmaceutical intermediates. It has been employed in the production of:
- Barbiturates: Used as sedatives and anesthetics, diethyl malonate is a precursor in the synthesis of these compounds.
- Pregabalin: A medication for neuropathic pain and epilepsy, synthesized using malonate esters as intermediates .
Case Study: Synthesis of Pregabalin
Research indicates that malonate esters can be effectively utilized to synthesize pregabalin through a series of nucleophilic substitution reactions involving cyanide sources .
Agrochemical Applications
In the agrochemical sector, this compound is used to synthesize various pesticides and herbicides. Its ability to introduce functional groups into organic molecules makes it suitable for developing new agrochemical products.
Market Analysis
Approximately 30% of this compound is utilized as an intermediate for agrochemicals, highlighting its significance in this industry .
Other Industrial Applications
The compound finds applications beyond pharmaceuticals and agrochemicals:
- Liquid Crystal Materials: this compound has been explored for use in liquid crystal displays due to its chemical properties.
- Fragrances and Dyes: It is also used as a building block in the synthesis of various fragrances and dyes.
Data Table: Applications Overview
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Barbiturates |
| Pharmaceuticals | Synthesis of active ingredients | Pregabalin |
| Agrochemicals | Pesticide development | Various herbicides |
| Industrial Chemicals | Liquid crystal materials | LCD components |
| Fragrances & Dyes | Synthesis of aromatic compounds | Various fragrance products |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key malonate derivatives and their distinguishing features are summarized below:
Preparation Methods
Reaction Mechanism and Stoichiometry
Sodium ethoxide () deprotonates diethyl malonate at the α-carbon, generating a resonance-stabilized enolate. This intermediate reacts with 2-ethylbutyl bromide () via an mechanism, yielding the monosubstituted product. The stoichiometric ratio of sodium ethoxide to diethyl malonate is critical to avoid dialkylation; a 1:1 molar ratio ensures monosubstitution.
Reaction equation:
Optimized Procedure
A representative protocol adapted from patent CN105646217A involves:
-
Enolate Formation : React 1.0 mol diethyl malonate with 1.05 mol sodium ethoxide in anhydrous ethanol at 70–73°C under for 12–15 hours.
-
Alkylation : Add 1.1 mol 2-ethylbutyl bromide dropwise at 76–84°C, maintaining the reaction for 0.5–1 hour.
-
Workup : Cool to <60°C, quench with aqueous sodium bromide, extract with toluene, and distill under reduced pressure.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 76–78% |
| Purity (GC) | 99.5–99.7% |
| Reaction Time | 13–16 hours |
Two-Step Alkylation Processes for Enhanced Selectivity
For substrates prone to over-alkylation, a two-step approach isolates the monosubstituted intermediate before final purification. Patent CN103880671A demonstrates this strategy for diisobutyl dimethyl malonate, which can be adapted for 2-ethylbutyl derivatives.
Intermediate Isolation
-
First Alkylation : React diethyl malonate with 1.0 equiv sodium ethoxide and 1.05 equiv 2-ethylbutyl bromide at 50–60°C.
-
Intermediate Purification : Filter the sodium salt of monoalkylated malonate and wash with cold ethanol.
-
Second Alkylation (Optional) : For disubstituted products, repeat the alkylation with a second equivalent of alkyl halide.
Advantages :
-
Minimizes dialkylation byproducts (<2%).
-
Facilitates solvent recycling (e.g., toluene).
Optimization of Reaction Conditions
Catalytic Systems
While sodium ethoxide is standard, alternative bases like potassium tert-butoxide () or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate enolate formation. However, these may compromise yield due to side reactions.
Comparative Base Performance :
| Base | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sodium Ethoxide | 76.5 | 99.6 | 14 |
| Potassium tert-Butoxide | 68.2 | 98.1 | 10 |
| DBU | 72.4 | 97.8 | 12 |
Solvent Effects
Ethanol and toluene are preferred for their compatibility with sodium ethoxide. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Patented batch processes (e.g., CN105646217A) achieve 76% yields, but continuous flow systems could enhance efficiency. Preliminary data suggest:
-
Residence Time : 2–4 hours at 80°C.
-
Throughput : 5 kg/h per reactor module.
Q & A
Q. What is the role of diethyl malonate derivatives in Claisen condensation reactions, and how can researchers optimize these reactions?
Diethyl malonate derivatives act as β-ketoester precursors in Claisen condensations, enabling carbon-carbon bond formation via enolate intermediates. To optimize, use sodium ethoxide (NaOEt) as a base to generate enolates, and select alkyl halides with steric/electronic properties compatible with the reaction mechanism. Monitor reaction progress using GC/MS to track intermediate formation .
Q. How do solvent interactions affect the thermodynamic behavior of diethyl malonate in alcohol-based systems?
Excess molar enthalpy studies (e.g., diethyl malonate with methanol, ethanol, propanols) reveal that enthalpy increases with solvent molecular size and temperature. Use Redlich-Kister equations or UNIQUAC models to correlate experimental data. Vibrating-tube densimeters can measure solvent density changes at varying temperatures .
Q. What are the hydrolysis pathways of diethyl malonate, and how do they influence experimental design?
Hydrolysis occurs in two steps: (1) ester cleavage to malonic acid and ethanol, and (2) decarboxylation. Control pH (acidic/neutral) to modulate reaction rates. For kinetic studies, employ HPLC or titration to quantify intermediates .
Q. What analytical techniques are essential for characterizing diethyl malonate derivatives?
Q. How should diethyl malonate be stored to maintain stability in laboratory settings?
Store at 2–30°C in airtight containers away from ignition sources. Its low flash point (90°C) and flammability require inert atmospheres (N₂/Ar) for long-term storage .
Advanced Research Questions
Q. How can enantioselective synthesis of diethyl malonate derivatives be achieved using organocatalysts?
Use L-proline (20–40 mol%) in Michael additions (e.g., with acrylonitrile) to achieve enantiomeric excess (e.g., 79% ee). Optimize solvent polarity (e.g., pyridine) and reaction time (48+ hours) to enhance yield and selectivity .
Q. What catalytic systems enable room-temperature α-arylation of diethyl malonate, and how do ligand choices impact efficiency?
CuI/2-picolinic acid systems catalyze aryl iodide coupling with diethyl malonate at 25°C. Ligands with electron-donating groups improve oxidative addition rates. Screen ligands via high-throughput experimentation (HTE) to balance reactivity and functional group tolerance .
Q. How can researchers resolve contradictions in reaction yield data for diethyl malonate alkylation?
Contradictions often arise from competing side reactions (e.g., over-alkylation). Use stoichiometric control (limiting alkyl halide) and in situ monitoring (e.g., FTIR) to identify optimal conditions. Compare results with computational models (DFT) to predict regioselectivity .
Q. What methodologies assess the environmental persistence and biodegradation of diethyl malonate?
Q. How do structural modifications (e.g., cyclopropane or alkyne substituents) alter diethyl malonate reactivity in radical-based functionalization?
Substituents like cyclopropylmethyl or but-2-yn-1-yl increase steric hindrance, slowing radical addition. Use TR-EPR to measure rate constants and confirm radical intermediates. Adjust solvent polarity (DMF vs. THF) to stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
